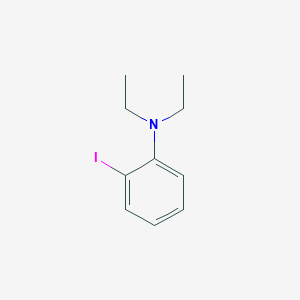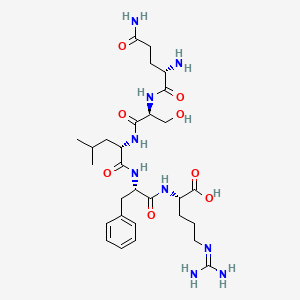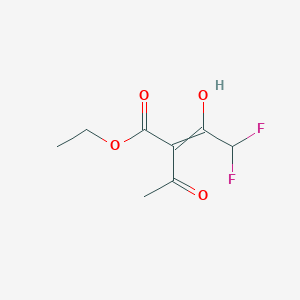
O-(2-Aminophenyl) octadecanoylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Aminophenyl) octadecanoylcarbamothioate is a chemical compound with the molecular formula C25H42N2O2S It is characterized by the presence of an aminophenyl group attached to an octadecanoylcarbamothioate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Aminophenyl) octadecanoylcarbamothioate typically involves the reaction of 2-aminophenol with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product. The reaction conditions include maintaining a temperature of around 0-5°C during the addition of reagents and then allowing the reaction mixture to warm to room temperature for completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure. The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Aminophenyl) octadecanoylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbamoyl group to a thiol or amine.
Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Aplicaciones Científicas De Investigación
O-(2-Aminophenyl) octadecanoylcarbamothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of O-(2-Aminophenyl) octadecanoylcarbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The pathways involved may include the disruption of cellular processes such as signal transduction or metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- O-(2-Aminophenyl) octadecanoylcarbamate
- O-(2-Aminophenyl) octadecanoylthiocarbamate
- O-(2-Aminophenyl) octadecanoylurea
Uniqueness
O-(2-Aminophenyl) octadecanoylcarbamothioate is unique due to the presence of both an aminophenyl group and a thiocarbamoyl moiety. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The thiocarbamoyl group, in particular, enhances its potential for forming covalent bonds with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
805323-95-9 |
|---|---|
Fórmula molecular |
C25H42N2O2S |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
O-(2-aminophenyl) N-octadecanoylcarbamothioate |
InChI |
InChI=1S/C25H42N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-24(28)27-25(30)29-23-20-18-17-19-22(23)26/h17-20H,2-16,21,26H2,1H3,(H,27,28,30) |
Clave InChI |
CTDMCZZFYWNYOD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)

![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)



![2-Propen-1-one, 1,3-bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B12516747.png)

![{5-Fluoro-2-[(4-fluorophenyl)sulfanyl]-1-benzothiophen-3-yl}acetonitrile](/img/structure/B12516758.png)
